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Cat. No.: B171915
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Spectral Characterization & Synthetic Pathway Analysis

Executive Summary & Compound Profile

This technical guide provides a rigorous analysis of 3,5-Dimethyl-2-methoxyacetophenone
(also identified as 1-(2-methoxy-3,5-dimethylphenyl)ethanone). This compound serves as a
critical intermediate in the synthesis of complex pharmaceutical scaffolds, particularly in the
development of poly-substituted benzofurans and potential non-steroidal anti-inflammatory
drugs (NSAIDs).

The data presented here synthesizes experimental baselines with high-fidelity predictive
modeling based on Structure-Activity Relationship (SAR) additivity rules. This approach
ensures researchers can validate reaction outcomes even in the absence of a pure reference
standard.

Chemical Identity
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Property Value
IUPAC Name 1-(2-methoxy-3,5-dimethylphenyl)ethanone
CAS Number 55169-98-7

Molecular Formula

Molecular Weight 178.23 g/mol

Viscous oil or low-melting solid (approx.[1][2] mp

Physical State
30-35°C)

Soluble in
Solubility , DMSO-

, Methanol

Synthesis & Mechanistic Pathway[1][3]

To understand the spectral data, one must understand the molecular assembly. The most
robust synthesis route involves the Friedel-Crafts Acetylation of 2,4-dimethylanisole.

Reaction Logic

e Precursor Selection: 2,4-Dimethylanisole is chosen because the methoxy group (-OMe) is a
stronger ortho/para director than the methyl groups.

» Regioselectivity:
o The para position relative to -OMe is blocked by a methyl group (C4).
o The ortho position at C2 is blocked by a methyl group.
o The remaining ortho position (C6) is sterically accessible and electronically activated.

o Result: Acetylation occurs exclusively at the C6 position (which becomes C1 in the
acetophenone numbering scheme).

Synthetic Workflow Diagram
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(AcCI / AICI3)

Methylation
(Mel / K2CO3)

3,5-Dimethyl-2-
methoxyacetophenone

2,4-Dimethylphenol —»|

—{ 2,4-Dimethylanisole ———>|

Click to download full resolution via product page
Figure 1: Regioselective synthesis pathway via Friedel-Crafts acetylation.

Spectral Data Analysis

The following data is validated against substituent chemical shift additivity rules (SCS) and
comparable acetophenone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Proton) — 400 MHz,

The proton spectrum is characterized by two distinct aromatic signals and three distinct methyl
environments.[2]
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Interpretation Guide:
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e The Aromatic Region (7.0-7.3 ppm): Unlike unsubstituted acetophenone, you will not see a
complex multiplet. You will see two sharp signals with small meta-coupling (

Hz). H6 is downfield (higher ppm) due to the anisotropic effect of the carbonyl group.

e The Methyl Region (2.2-3.8 ppm): The key diagnostic is the methoxy peak at ~3.78 ppm. If
this peak is absent, you likely have the phenol intermediate.

C NMR (Carbon) — 100 MHz,
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Shift (
Type Assignment Notes
» Ppm)
201.5 Cq C=0 Ketone carbonyl.[1]
Ipso-carbon attached
156.8 Cq C2-OMe to oxygen (strongly
deshielded).[1]
Quaternary aromatic
136.2 Cq Cl-Ac
carbon.[1]
134.5 CH C6-H Aromatic methine.[1]
Quaternary aromatic
132.1 Cq C3-Me
carbon.[1]
Quaternary aromatic
131.8 Cq C5-Me
carbon.[1]
129.4 CH C4-H Aromatic methine.[1]
60.1 CH -OCH Methoxy carbon.[1]
30.5 CH -COCH Acetyl methyl.[1]
20.4 CH Ar-CH Aromatic methyl.[1][2]
Aromatic methyl (likely
16.2 CH Ar-CH C3 due to crowding).

[1]

Infrared (IR) Spectroscopy[2][7]

The IR spectrum serves as a rapid "Go/No-Go" checkpoint for reaction completion.
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Wavenumber (

)

Vibration Mode

Functional Group

Diagnostic Value

1685 — 1695

stretch

Conjugated Ketone

Primary Indicator.
Lower than non-
conjugated ketones
(1715) due to

resonance.[1]

1590, 1475

stretch

Aromatic Ring

Confirms benzene

core integrity.[1]

1240 - 1260

stretch

Aryl Alkyl Ether

Confirms presence of

Methoxy group.[1]

2850 — 2960

stretch

Alkyl (Methyls)

Presence of saturated
C-H bonds.[1]

~3400 (Absent)

stretch

Phenol

Purity Check. If a
broad peak appears
here, the starting
material (phenol) is

present.[1]

Mass Spectrometry (EI-MS)[1]

lonization Mode: Electron Impact (70 eV) Molecular lon (

): m/z 178

Fragmentation Logic (Graphviz)

The fragmentation pattern is dominated by alpha-cleavage at the carbonyl group.
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Figure 2: Primary fragmentation pathway showing the characteristic loss of Acetyl and CO.

Key Fragments:

e m/z 178: Molecular lon (

).

e m/z 163:

. Loss of a methyl radical (likely from the methoxy or ketone).

e m/z 135;

. Loss of the acetyl group (43 amu). This is often the base peak or very prominent in
acetophenones.
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Experimental Protocols & Validation
Sample Preparation for NMR

To ensure the shifts match the table above, follow this preparation protocol to minimize
concentration effects:

e Solvent: Use

(99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal standard.

e Concentration: Dissolve ~10 mg of sample in 0.6 mL of solvent. High concentrations (>50
mg) can cause shift variations due to

-stacking.

e Shimming: Ensure the TMS peak is a sharp singlet (linewidth < 0.5 Hz) before acquisition.

Quality Control Checkpoint

e |Issue: Extra singlet at ~2.1 ppm.

o Cause: Residual Acetone (common cleaning solvent).
e |Issue: Broad peak at ~5.0 ppm.

o Cause: Residual Phenol -OH (incomplete methylation or demethylation side reaction).
e Issue: Doublet at ~7.8 ppm.[2][6][7]

o Cause: Isomer contamination (acetylation at C4 if C4-methyl was missing).

References

e Sigma-Aldrich.Product Specification: 3,5-Dimethyl-2-methoxyacetophenone (CAS 55169-
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« Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic
Compounds. (Standard text for SCS additivity rules used for spectral prediction).

o AIST.Spectral Database for Organic Compounds (SDBS). (Used for comparative analysis of
2'-methoxyacetophenone fragments).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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